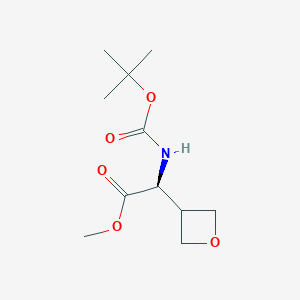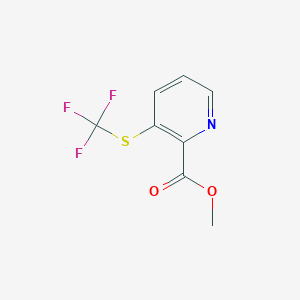
3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2,6-Dichloro-3-(trifluoromethyl)pyridine (2,6,3-DCTF) is employed as a starting material for the preparation of certain compounds .Molecular Structure Analysis
The molecular structure of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol is characterized by the presence of a pyridine ring with iodine and trifluoromethyl groups attached to it .Applications De Recherche Scientifique
3-I-TFP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a component of pharmaceuticals, and as a catalyst in the production of other compounds. In addition, 3-I-TFP has been used in the development of various medical treatments and in the study of biochemical and physiological processes.
Mécanisme D'action
3-I-TFP is thought to act as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. By inhibiting this enzyme, 3-I-TFP is thought to reduce inflammation and pain in patients suffering from certain medical conditions.
Biochemical and Physiological Effects
3-I-TFP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in patients suffering from certain medical conditions, as well as to reduce the risk of certain types of cancer. In addition, 3-I-TFP has been shown to have antioxidant and anti-inflammatory properties, as well as to have the potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 3-I-TFP in laboratory experiments is its low cost and ease of use. It is relatively stable and can be stored for long periods of time without significant degradation. However, 3-I-TFP is toxic and should be handled with care. In addition, the compound has a strong odor and may be irritating to the eyes and skin.
Orientations Futures
The potential future applications of 3-I-TFP are numerous. It is being studied for its potential as an anti-cancer agent, as well as for its potential to reduce inflammation and pain in patients suffering from certain medical conditions. In addition, 3-I-TFP may have potential applications in the development of new drugs and in the study of biochemical and physiological processes. Further research is needed to determine the full potential of this compound.
Méthodes De Synthèse
The synthesis of 3-I-TFP is typically accomplished through the reaction of 2,6-difluorobenzaldehyde with 3-iodopyridin-4-ol in the presence of a base. This reaction produces a yellow-colored solution which is then purified by recrystallization. The purified compound is a white solid with a melting point of 144°C.
Propriétés
IUPAC Name |
3-iodo-2,6-bis(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)3-1-2(16)4(14)5(15-3)7(11,12)13/h1H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSZEBHXQBJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C(C1=O)I)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)
![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)






![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)

